molecular formula C22H24N2O6 B2484826 Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate CAS No. 1291855-44-1

Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B2484826
CAS No.: 1291855-44-1
M. Wt: 412.442
InChI Key: LHCLSXKXCBALRM-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate ester linked to a pyrrolidinone ring substituted with a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name

ethyl 4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-4-30-22(27)14-5-7-16(8-6-14)23-21(26)15-11-20(25)24(13-15)17-9-10-18(28-2)19(12-17)29-3/h5-10,12,15H,4,11,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCLSXKXCBALRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves multi-step organic reactionsThe final step involves the esterification of the benzoate group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Biological Activity

Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H28N4O6C_{20}H_{28}N_{4}O_{6} and features several notable structural components:

  • Pyrrolidine moiety : Contributes to its biological interactions.
  • Dimethoxyphenyl group : Enhances its pharmacological potential.
  • Carbamate functional group : Implicated in various biological activities.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits a range of biological activities:

Activity Type Description
Antitumor Activity Inhibits cancer cell proliferation and enhances sensitivity to DNA-damaging agents.
Antiinflammatory Effects Potential modulation of inflammatory pathways, though specific mechanisms require further study.
Neuroprotective Properties May interact with neurotransmitter systems, offering potential in neurodegenerative conditions.

The compound's mechanism of action is primarily linked to its ability to bind selectively to specific targets within biological systems. Notably, it has shown promise in inhibiting the activity of PARP1 (Poly (ADP-ribose) polymerase 1) , an enzyme involved in DNA repair processes. This inhibition may lead to increased vulnerability of cancer cells to chemotherapeutic agents, thereby enhancing treatment efficacy.

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.
  • Animal Models : In vivo studies using murine models have indicated that administration of this compound can lead to reduced tumor growth rates compared to control groups. Observations included decreased tumor volume and enhanced survival rates among treated animals.
  • Pharmacokinetics : Initial pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a half-life conducive to therapeutic applications. Further investigations are needed to fully elucidate its metabolic pathways and bioavailability.

Future Directions

The current understanding of this compound's biological activity is promising but requires more comprehensive research. Future studies should focus on:

  • Detailed Mechanistic Studies : Investigating the specific pathways affected by the compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

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